molecular formula C9H24O4V B13100941 Triisopropoxyvanadium(v)oxide

Triisopropoxyvanadium(v)oxide

Cat. No.: B13100941
M. Wt: 247.23 g/mol
InChI Key: OMDPSZJSEZKXSY-UHFFFAOYSA-N
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Preparation Methods

Triisopropoxyvanadium(v)oxide is typically synthesized through the alcoholysis of vanadyl trichloride. The reaction involves vanadyl trichloride (VOCl3) and isopropyl alcohol (HOCH(CH3)2) as reactants, producing this compound and hydrochloric acid (HCl) as a byproduct . The reaction can be represented as follows: [ \text{VOCl}_3 + 3 \text{HOCH(CH}_3\text{)}_2 \rightarrow \text{VO(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]

Chemical Reactions Analysis

Triisopropoxyvanadium(v)oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of triisopropoxyvanadium(v)oxide involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes, and modulate their activity. The specific pathways involved depend on the nature of the ligands and the target molecules .

Comparison with Similar Compounds

Triisopropoxyvanadium(v)oxide can be compared with other vanadium alkoxides, such as vanadyl isopropoxide and vanadium ethoxide. While all these compounds serve as precursors for vanadium oxides, this compound is unique due to its specific reactivity and the nature of the isopropoxy ligands . Similar compounds include:

    Vanadyl isopropoxide: VO(O-iPr)3

    Vanadium ethoxide: VO(OEt)3

These compounds differ in their ligand structures and reactivity, making this compound a distinct and valuable reagent in various chemical processes .

Properties

Molecular Formula

C9H24O4V

Molecular Weight

247.23 g/mol

IUPAC Name

oxygen(2-);propan-2-ol;vanadium(2+)

InChI

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2

InChI Key

OMDPSZJSEZKXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2]

Origin of Product

United States

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